molecular formula C37H40O7 B12313215 2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane

2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane

Cat. No.: B12313215
M. Wt: 596.7 g/mol
InChI Key: PCFCFUKSOUWFBG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane is a complex organic compound with a unique structure that includes multiple methoxy and phenylmethoxy groups

Preparation Methods

The synthesis of 2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the core oxane structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxy and phenylmethoxy groups: These groups are typically added through nucleophilic substitution reactions using reagents such as methoxyphenol and benzyl chloride.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form alcohol derivatives.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-(4-Methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane stands out due to its more complex structure and potential for diverse applications in multiple fields.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40O7/c1-3-23-40-35-34(41-25-29-15-9-5-10-16-29)33(27-39-24-28-13-7-4-8-14-28)44-37(43-32-21-19-31(38-2)20-22-32)36(35)42-26-30-17-11-6-12-18-30/h3-22,33-37H,1,23-27H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFCFUKSOUWFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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